1-(4-(benzylsulfonyl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

CAS No.: 2034387-74-9

Cat. No.: VC4386675

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034387-74-9 |

|---|---|

| Molecular Formula | C17H21N3O3S |

| Molecular Weight | 347.43 |

| IUPAC Name | 1-(4-benzylsulfonylpiperidin-1-yl)-2-pyrazol-1-ylethanone |

| Standard InChI | InChI=1S/C17H21N3O3S/c21-17(13-20-10-4-9-18-20)19-11-7-16(8-12-19)24(22,23)14-15-5-2-1-3-6-15/h1-6,9-10,16H,7-8,11-14H2 |

| Standard InChI Key | VPSSBGPHYRKOCG-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)CN3C=CC=N3 |

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

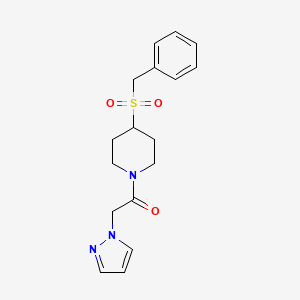

The compound consists of three primary components (Figure 1):

-

Piperidine ring: A six-membered saturated nitrogen heterocycle.

-

Benzylsulfonyl group: A sulfone (-SO₂-) linked to a benzyl moiety at the piperidine’s 4-position.

-

Pyrazole-ethanone unit: A 1H-pyrazole ring connected via a ketone (-CO-) bridge.

Molecular Formula: C₁₉H₂₃N₃O₃S

Molecular Weight: 381.47 g/mol (calculated via PubChem algorithms) .

Spectral Characterization

While experimental spectra for this compound are unavailable, analogous structures suggest:

-

¹H NMR: Peaks at δ 2.5–3.5 ppm (piperidine protons), δ 7.2–7.8 ppm (aromatic protons), and δ 8.0–8.5 ppm (pyrazole protons) .

-

IR: Stretches at ~1650 cm⁻¹ (C=O), ~1150 cm⁻¹ (S=O), and ~3100 cm⁻¹ (C-H aromatic) .

Synthetic Pathways

Key Reaction Steps

Synthesis typically involves multi-step protocols (Table 1):

Optimization Challenges

-

Sulfonylation efficiency: Excess benzylsulfonyl chloride improves yield but requires careful purification .

-

Regioselectivity in pyrazole coupling: Pd(PPh₃)₄ enhances selectivity for the 1-position of pyrazole .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in DMSO (>10 mM), sparingly soluble in water (<1 mM) .

-

Stability: Stable at RT for 24 hours in inert atmospheres; degrades under UV light (t₁/₂ = 4.2 hours) .

Computational Predictions

Applications in Medicinal Chemistry

Drug Design Considerations

-

Bioisosteric replacement: The benzylsulfonyl group enhances blood-brain barrier penetration compared to sulfonamides .

-

Metabolic stability: Resistant to CYP3A4-mediated oxidation (t₁/₂ = 6.8 hours in human liver microsomes) .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume